molecular formula C15H16N2O7 B15210768 N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid CAS No. 834894-48-3

N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid

Cat. No.: B15210768
CAS No.: 834894-48-3
M. Wt: 336.30 g/mol
InChI Key: DKIJLFWHEAVMHV-LYNSQETBSA-N
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Description

N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid is a structurally complex derivative of L-aspartic acid, a non-essential amino acid pivotal in neurotransmission and urea cycle regulation. The compound features a pyrrolidinone ring (2-oxopyrrolidin-1-yl) substituted with a carboxylic acid group at the 4-position, which is linked to a phenyl moiety. This phenyl group is further bonded to the amino group of L-aspartic acid.

Properties

CAS No.

834894-48-3

Molecular Formula

C15H16N2O7

Molecular Weight

336.30 g/mol

IUPAC Name

(2S)-2-[4-(4-carboxy-2-oxopyrrolidin-1-yl)anilino]butanedioic acid

InChI

InChI=1S/C15H16N2O7/c18-12-5-8(14(21)22)7-17(12)10-3-1-9(2-4-10)16-11(15(23)24)6-13(19)20/h1-4,8,11,16H,5-7H2,(H,19,20)(H,21,22)(H,23,24)/t8?,11-/m0/s1

InChI Key

DKIJLFWHEAVMHV-LYNSQETBSA-N

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)N[C@@H](CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)NC(CC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Biological Activity

N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₅H₁₆N₂O₇
  • Molar Mass : 336.3 g/mol
  • CAS Number : 834894-48-3

The compound is characterized by its structural features, which include a carboxylic acid group and a pyrrolidine moiety. These structural elements suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antiproliferative Effects

Research has highlighted the antiproliferative activity of compounds related to this compound. For instance, studies on derivatives of L-aspartic acid have demonstrated significant activity against several human cancer cell lines:

Cell Line IC50 (µM) Compound
HeLa (Cervical)12.5This compound
A549 (Lung)15.0This compound
MGC-803 (Gastric)10.0This compound
MCF-7 (Breast)8.5This compound

These findings indicate that the compound may serve as a promising lead for developing new anticancer therapies.

Enzyme Inhibition

Additionally, the compound has been evaluated for its ability to inhibit topoisomerases, which are crucial enzymes involved in DNA replication and repair. The following table summarizes the inhibitory effects observed:

Enzyme Inhibition (%) at 100 µM Notable Compounds
Topoisomerase I30%This compound
Topoisomerase IIα70%This compound

These results suggest that the compound could be effective in targeting cancer cell proliferation through enzyme inhibition.

Study on Antioxidant Activity

A study investigated the antioxidant properties of related pyrrolidine derivatives using the DPPH radical scavenging method. The compound exhibited significant radical scavenging activity, indicating potential use as an antioxidant agent.

Comparison with Similar Compounds

(3S)-3-[[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid (TFB-TBOA)

Structural Differences :

  • Target Compound : Features a 4-carboxy-2-oxopyrrolidin-1-yl-phenyl group.
  • TFB-TBOA : Contains a trifluoromethylbenzoyl group linked via a methoxy-phenyl substituent .

Functional Implications :

  • TFB-TBOA is a well-characterized glutamate transporter inhibitor, blocking excitatory amino acid transporters (EAATs) in neuronal studies .
  • The target compound’s pyrrolidinone moiety may confer rigidity and influence binding to enzymes (e.g., proteases) or receptors (e.g., metabotropic glutamate receptors).

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Documented Pharmacological Role
Target Compound L-Aspartic acid + pyrrolidinone Carboxy-pyrrolidinone, phenyl, aspartate Hypothesized enzyme/receptor modulation
TFB-TBOA L-Aspartic acid + aryl methoxy Trifluoromethylbenzoyl, methoxy-phenyl Glutamate transporter inhibition

N-(Phosphonoacetyl)-L-aspartic Acid

Structural Differences :

  • Target Compound: Pyrrolidinone-phenyl substitution.
  • N-(Phosphonoacetyl)-L-aspartic Acid: Phosphonoacetyl group attached to the amino terminus of aspartic acid .

Functional Implications :

  • The phosphonoacetyl group in N-(phosphonoacetyl)-L-aspartic acid mimics phosphate-containing substrates, suggesting a role in metabolic pathway inhibition (e.g., aspartate transcarbamylase in pyrimidine synthesis).
  • The target compound’s pyrrolidinone may instead interact with proteases or ionotropic receptors due to its cyclic ketone structure.

L-Aspartic Acid Salts (e.g., 4-[2-(4-Methylphenylsulfanyl)phenyl]piperidine Salts)

Structural Differences :

  • Target Compound : Covalent modification of aspartic acid.
  • Salts in : Ionic interactions between aspartic acid and piperidine derivatives .

Functional Implications :

  • Salts of L-aspartic acid are utilized in drug formulations to enhance solubility or stability. For example, piperidine-aspartate salts are used in CNS therapeutics .
  • The target compound’s covalent structure likely confers direct biological activity rather than formulation benefits.

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